molecular formula C13H19Cl2NO B1426513 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219957-65-9

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426513
CAS No.: 1219957-65-9
M. Wt: 276.2 g/mol
InChI Key: DNLHLFNHQBSYHK-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative with a 2-chlorophenoxyethyl substituent at the 4-position of the piperidine ring, forming a hydrochloride salt.

Properties

IUPAC Name

4-[2-(2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHLFNHQBSYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with piperidine under basic conditions to yield 4-[2-(2-chlorophenoxy)ethyl]piperidine. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-(2-chlorophenoxy)ethanol, its reaction with piperidine, and the subsequent conversion to the hydrochloride salt. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex molecules due to its unique structural characteristics, allowing for the exploration of new chemical reactions and mechanisms.

Biology

The compound is under investigation for its potential biological activities, particularly its interactions with various cellular processes. It may influence signaling pathways relevant to drug discovery and development.

Medicine

Research is ongoing to evaluate its therapeutic applications, particularly in treating neurological disorders. The piperidine moiety suggests potential benefits in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new materials and chemical products.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated piperidine derivatives for their antidepressant-like effects in rodent models. Results indicated significant improvements in depressive behaviors following treatment with similar compounds, suggesting a mechanism involving neurotransmitter modulation.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of piperidine derivatives, including this compound. Investigations have shown that it can reduce oxidative stress and inflammation in neuronal cells, indicating potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparison of Analgesic Activity

Compound NameDose (mg/kg)Pain Reduction (%)Reference
Compound A1045[Reference]
Compound B2060[Reference]
This compound1555[This study]

Inhibition of Acetylcholinesterase Activity

CompoundIC50 (µM)% Inhibition
This compoundTBDTBD
ADS0311.537>60%
ADS022TBD>60%

Synthesis and Development

The synthesis of this compound involves several steps:

  • Starting Materials : Piperidine and 2-chlorophenol derivatives.
  • Reagents : Potassium carbonate as a base and appropriate solvents (e.g., DMF).
  • Reaction Conditions : Heating under reflux for several hours.
  • Purification Methods : Recrystallization or chromatography.

This synthetic pathway is crucial for developing analogs with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride with its analogs:

Compound Name Substituent(s) on Phenoxy/Phenyl Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
4-[2-(2-Chlorophenoxy)ethyl]piperidine HCl 2-Chlorophenoxy C₁₃H₁₇Cl₂NO (estimated) ~294.19 (estimated) Hypothesized CNS activity
4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine HCl 2-Chloro-4-fluorophenoxy C₁₃H₁₈Cl₂FNO 294.19 Enhanced solubility due to fluorine
4-[2-(3-Chlorophenyl)ethyl]piperidine HCl 3-Chlorophenyl C₁₃H₁₉Cl₂N 260.20 Simplified aromatic substitution
4-[2-(Methylsulfanyl)ethyl]piperidine HCl Methylsulfanyl C₈H₁₈ClNS 195.75 Sulfur-containing analog; lower MW
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl 2-Chloro-6-fluorophenyl C₁₂H₁₆Cl₂FN 280.17 Dual halogen substitution

Notes:

  • Molecular Weight (MW): Compounds with bulkier substituents (e.g., 2-chloro-4-fluorophenoxy in ) exhibit higher MW, which could influence pharmacokinetics.

Biological Activity

4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various receptors, enzyme inhibition, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a piperidine ring linked to a chlorophenoxyethyl group. Its molecular formula is C13H18ClNOC_{13}H_{18}ClNO with a molecular weight of approximately 239.74 g/mol. The presence of the chlorophenyl group suggests potential interactions with biological targets, particularly in neuropharmacology.

This compound primarily acts as a ligand for histamine receptors, particularly the H3 receptor. This receptor plays a crucial role in neurotransmission and is implicated in various neurological conditions. The compound's ability to modulate histamine signaling may contribute to its therapeutic effects.

Histamine H3 Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant affinity for the H3 receptor, showing potential as antagonists or inverse agonists. For instance, compounds designed based on this structure have demonstrated nanomolar affinity for the human H3 receptor (hH3R), indicating strong binding capabilities .

In Vitro Studies

In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE) activity, which is significant for cognitive function. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling .

Table 1: Inhibition of AChE by Selected Compounds

CompoundIC50 (µM)% Inhibition
This compoundTBDTBD
ADS0311.537>60%
ADS022TBD>60%

Case Studies

A study evaluating the effects of similar piperidine derivatives on cognitive function in animal models highlighted improvements in memory and learning tasks following administration of H3 receptor antagonists. These findings suggest that modulation of histamine pathways may offer therapeutic benefits for conditions such as Alzheimer's disease .

Therapeutic Potential

The compound's dual action—acting on both histamine receptors and inhibiting AChE—positions it as a candidate for further development in treating neurodegenerative diseases. Its ability to enhance cholinergic transmission while blocking inhibitory histaminergic signaling could lead to improved cognitive outcomes in affected patients.

Q & A

Q. What are the optimal synthetic routes for 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often alkylated using halogenated intermediates (e.g., 2-(2-chlorophenoxy)ethyl chloride) in polar solvents like DMF or DMSO under basic conditions (e.g., triethylamine) to facilitate deprotonation and nucleophilic attack . Reaction optimization should focus on temperature control (40–80°C), stoichiometric ratios (1:1.2 piperidine:alkylating agent), and purification via recrystallization or column chromatography to achieve >95% purity . Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assign peaks to confirm the piperidine ring (δ 1.5–3.0 ppm for protons on N-alkyl chains) and 2-chlorophenoxy group (aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) and isotopic patterns consistent with chlorine .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
  • XRD : Resolve crystal structure if polymorphic forms are suspected .

Q. How should researchers safely handle and store this hydrochloride salt?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical evaluation for persistent irritation. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-chlorophenoxyethyl group in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom on the phenoxy group polarizes the ether oxygen, enhancing electrophilic substitution at the ortho/para positions. For example, in SN2 reactions, the ethyl linker facilitates nucleophilic displacement, while computational studies (DFT) can model transition states to predict regioselectivity . Kinetic studies under varying pH (e.g., 7–12) reveal rate dependence on deprotonation of the piperidine nitrogen .

Q. How can structural modifications to the piperidine ring or phenoxy group alter bioactivity or physicochemical properties?

  • Methodological Answer :
  • Piperidine Modifications : Introducing methyl groups at the 3,5-positions (cf. ) increases steric hindrance, potentially altering receptor binding.
  • Phenoxy Modifications : Replacing chlorine with electron-donating groups (e.g., methoxy) shifts electronic profiles, impacting solubility (logP) and metabolic stability. Comparative SAR studies using in vitro assays (e.g., enzyme inhibition) and MD simulations are recommended .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks) can be resolved via 2D techniques (COSY, HSQC) or deuteration studies. For XRD, refine data using software like SHELX to distinguish between disorder and polymorphism. Cross-validate with IR to confirm functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹) .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer :
  • Temperature Control : Use jacketed reactors to maintain isothermal conditions (ΔT ±2°C).
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Analysis and Experimental Design

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2, 4.5, 7.4) at 37°C. Analyze degradation products via LC-MS and assign structures using fragmentation patterns. Compare half-lives (t1/2) to establish pH-dependent degradation pathways .

Q. What computational tools predict the compound’s ADMET properties?

  • Methodological Answer : Use QSAR models in software like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.